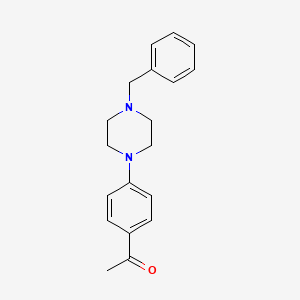

1-(4-(4-苄基哌嗪-1-基)苯基)乙酮

描述

“1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone” is a synthetic compound that is classified under the group of cathinones. It has a molecular formula of C19H22N2O and a molecular weight of 294.39 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of “1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone” consists of a benzylpiperazine moiety attached to a phenyl ethanone group .Physical and Chemical Properties Analysis

“1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone” has a density of 1.1±0.1 g/cm3, a boiling point of 382.4±27.0 °C at 760 mmHg, and a melting point of 107-110 °C (lit.) .科学研究应用

抗菌活性

该化合物已被用于合成新型的4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮 . 这些合成的化合物显示出显著的抗菌和抗真菌活性 . 通过与氧化还原酶蛋白生物体的晶体结构进行对接研究,比较了抗菌活性与结构基础的研究 .

分子建模

该化合物已被用于分子建模研究 . 通过遗传算法估计的分数与衍生物的实验抑制效力具有良好的相关性 .

新型衍生物的合成

该化合物已被用于合成新型衍生物 . 通过用不同的取代芳香醛对7-甲氧基-3-苯基-4-(3-哌嗪-1-基-丙氧基)色烯-2-酮进行还原胺化,合成了一系列新型的4-(3-(4-苄基哌嗪-1-基)丙氧基)-7-甲氧基-3-取代苯基-2H-色烯-2-酮 .

除草活性

苯并三唑衍生物(可以使用该化合物合成)已对其除草活性进行了评估 . 这些化合物对稗草、油菜和KARI酶表现出弱除草活性 .

酶的抑制

该化合物已被用于设计和合成可以抑制酶的杂环化合物 . 这些化合物可以成功地抑制乙酰羟酸合酶 (ALS 或 AHAS; EC2.2.2.6),这是一种催化支链氨基酸生物合成的关键酶 .

新型KARI抑制剂的设计

该化合物已被用于设计新型的KARI抑制剂 . KARI(酮酸还原异构酶;EC 1.1.1.86)是常见代谢途径中的第二种酶 .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been shown to exhibit anticonvulsant activity, suggesting potential targets within the central nervous system .

Mode of Action

Based on the anticonvulsant activity of similar compounds, it can be inferred that this compound may interact with neuronal voltage-sensitive sodium channels . This interaction could potentially inhibit the rapid firing of neurons, thereby preventing seizure activity.

Pharmacokinetics

The compound’s molecular weight (29439100) and LogP value (321430) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been shown to exhibit anticonvulsant activity, suggesting that this compound may have a similar effect .

属性

IUPAC Name |

1-[4-(4-benzylpiperazin-1-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-16(22)18-7-9-19(10-8-18)21-13-11-20(12-14-21)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTPNGXKYQJLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)

![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)

![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)

![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)